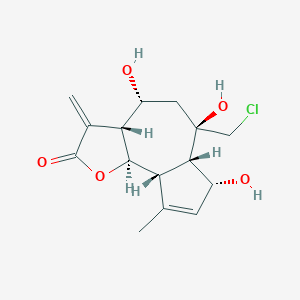

Eupalinilide D

説明

Synthesis Analysis

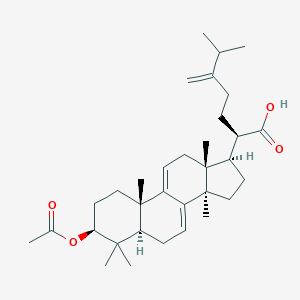

The synthesis of Eupalinilide involves key transformations including a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . The synthetic route can access significant quantities in a single batch, employing reactions conducted on useful scales in a single vessel .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Eupalinilide include a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . Other reactions include adapted Luche reduction and aluminum-mediated epoxidation reactions to maximize the synthetic efficiency .科学的研究の応用

医薬品と薬学

Eupalinilide Dは、Eupatorium lindleyanumからの天然物です。 . これは、医学と薬学の分野における研究に使用できます。 . クロロホルム、酢酸エチル、ジメチルスルホキシドなどの溶媒に可溶ですが、水には不溶です。 .

TNBCに対する活性

This compoundは、セスキテルペンラクトンであり、Eupatorium L属に豊富に含まれる化合物のクラスです。 これらの化合物は、幅広い重要な薬理学的活性を持っています。 . 特に、in vitroでTNBC(トリプルネガティブ乳がん)細胞を効果的に阻害することが報告されています。 . TNBCは、攻撃的な表現型を示し、臨床で生存率が低い、乳がんのサブグループです。 .

造血幹細胞/前駆細胞の研究

This compoundは、細胞培養で造血幹細胞/前駆細胞の分化を阻害し、前駆細胞の増殖を促進するという特異な性質を持っています。 . これは、造血の分野における研究に貴重な化合物になります。

抗炎症活性

This compoundなどのセスキテルペンラクトンは、その抗炎症特性で知られています。 . これらは、炎症および関連疾患を研究する研究で使用できます。 .

抗生物質研究

作用機序

Target of Action

Eupalinilide D is a natural product isolated from Eupatorium lindleyanum . It is a type of sesquiterpene lactone, a class of compounds known for their broad range of significant pharmacological activities

Mode of Action

This compound, like other sesquiterpene lactones, is a Michael addition acceptor . This means that its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various biological effects.

Biochemical Pathways

It is known that michael addition acceptors can develop covalent modification of nucleophilic targets through their michael acceptor properties, affecting a range of entities from transcription factors to various enzymes and receptors .

Result of Action

It is known that sesquiterpene lactones, including this compound, have a broad range of significant pharmacological activities, such as anti-inflammatory, antibiotic, antitumor, antitrypanosomal, and cell cytotoxic effects .

Action Environment

It is known that the genus eupatorium l, from which this compound is derived, is indigenous to China , suggesting that the compound may be adapted to certain environmental conditions.

生化学分析

Biochemical Properties

It is known that sesquiterpenes, the class of compounds to which Eupalinilide D belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

For instance, Eupalinilide E has been shown to enhance phenotyped hematopoietic stem cells (HSCs) and glycolysis of CD34+ cells .

Molecular Mechanism

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can develop covalent modification of nucleophilic targets through their Michael acceptor properties .

Temporal Effects in Laboratory Settings

Related compounds like Eupalinilide E have been studied for their ex-vivo expansion activity on hematopoietic stem cells (HSCs) from human cord blood (CB) CD34+ cells in serum-free, SCF, TPO and FL stimulated 7-day cultures .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Sesquiterpenes, the class of compounds to which this compound belongs, are known to interact with various enzymes or cofactors .

Transport and Distribution

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can interact with various transporters or binding proteins .

Subcellular Localization

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles .

特性

IUPAC Name |

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJLCSYIQFLDS-DKLFCYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

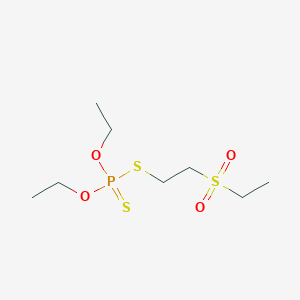

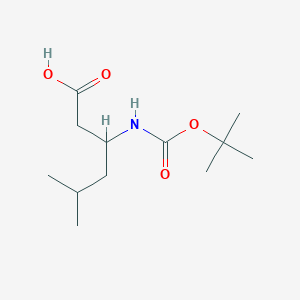

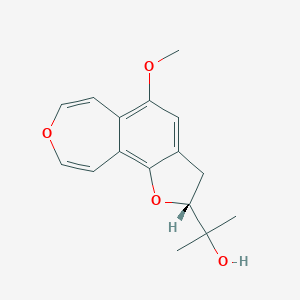

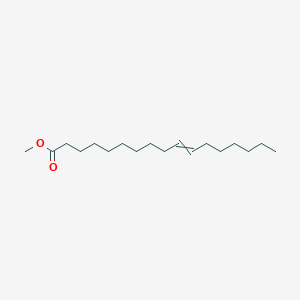

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。